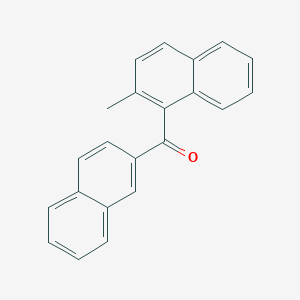

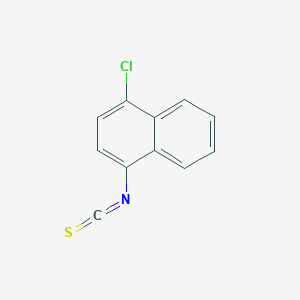

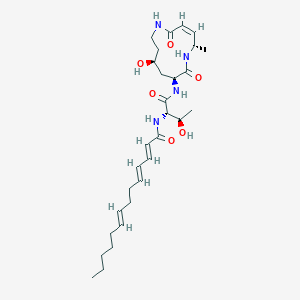

![molecular formula C12H16N4O3 B033850 4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolate CAS No. 108333-74-0](/img/structure/B33850.png)

4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolate, also known as SNAP-phenolate, is a chemical compound that is widely used in scientific research. It is a diazonium salt that is used as a nitric oxide donor, which makes it a valuable tool for studying the effects of nitric oxide on biological systems.

Mécanisme D'action

4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolatete releases nitric oxide through a process called homolysis. When exposed to water or biological fluids, the diazonium group of 4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolatete undergoes homolysis, which generates a nitric oxide molecule and a phenolate anion. The nitric oxide molecule can then diffuse into cells and tissues, where it interacts with various molecular targets to produce its physiological effects.

Effets Biochimiques Et Physiologiques

The biochemical and physiological effects of nitric oxide are diverse and depend on the specific biological system being studied. Nitric oxide is a potent vasodilator, which means it relaxes the smooth muscle cells in blood vessels and increases blood flow. It also plays a role in neurotransmission, immune response, and inflammation. 4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolatete has been used to study the effects of nitric oxide on these processes and more.

Avantages Et Limitations Des Expériences En Laboratoire

4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolatete has several advantages for lab experiments. It is a stable compound that can be stored for long periods without degradation. It also releases nitric oxide in a controlled manner, which allows researchers to study its effects at specific concentrations and time points. However, 4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolatete has some limitations. It is a relatively expensive compound, which may limit its use in some labs. It also requires careful handling, as it is toxic and can be explosive under certain conditions.

Orientations Futures

There are many future directions for research involving 4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolatete. One area of interest is the study of nitric oxide's effects on cancer cells. Nitric oxide has been shown to have both pro- and anti-tumor effects, depending on the specific cancer type and stage. 4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolatete could be used to investigate these effects in more detail. Another area of interest is the study of nitric oxide's effects on the gut microbiome. Nitric oxide has been shown to play a role in regulating the gut microbiome, which in turn affects many aspects of human health. 4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolatete could be used to study these effects and their potential therapeutic applications.

Méthodes De Synthèse

The synthesis of 4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolatete involves the reaction between 4-bromonitrobenzene and butylamine, followed by the reduction of the resulting nitroso compound with sodium dithionite. The final product is obtained by diazotization of the amine group with sodium nitrite in the presence of hydrochloric acid. The chemical structure of 4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolatete is shown below:

Applications De Recherche Scientifique

4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolatete is a powerful tool for studying the effects of nitric oxide on biological systems. Nitric oxide is a signaling molecule that plays a crucial role in many physiological processes, including vasodilation, neurotransmission, and immune response. 4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolatete is used to deliver nitric oxide to cells and tissues in a controlled manner, which allows researchers to study its effects on various biological processes.

Propriétés

Numéro CAS |

108333-74-0 |

|---|---|

Nom du produit |

4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolate |

Formule moléculaire |

C12H16N4O3 |

Poids moléculaire |

264.28 g/mol |

Nom IUPAC |

4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolate |

InChI |

InChI=1S/C12H16N4O3/c1-2-3-6-16(15-19)8-12(18)9-4-5-11(17)10(7-9)14-13/h4-5,7,12,18H,2-3,6,8H2,1H3/t12-/m0/s1 |

Clé InChI |

XCTWLIUNPSHBSS-LBPRGKRZSA-N |

SMILES isomérique |

CCCCN(C[C@@H](C1=CC(=C(C=C1)[O-])[N+]#N)O)N=O |

SMILES |

CCCCN(CC(C1=CC(=C(C=C1)[O-])[N+]#N)O)N=O |

SMILES canonique |

CCCCN(CC(C1=CC(=C(C=C1)[O-])[N+]#N)O)N=O |

Synonymes |

1-(3-diazo-4-oxo-1,5-cyclohexadienyl)-1-hydroxy-2-(N-nitrosobutylamino)ethane 3-diazo-N-nitrosobamethan 3-diazo-N-nitrosobamethan, (S)-isome |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

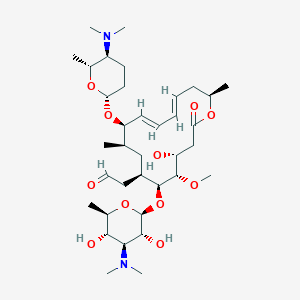

![N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide](/img/structure/B33767.png)

![2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester](/img/structure/B33774.png)